4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione

Physical organic chemistry Medicinal chemistry SAR

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione (CAS 344266-18-8) is a fully substituted thiomorpholine-3,5-dione heterocycle bearing a 4-bromophenyl substituent at the ring nitrogen and a methyl group at the 2-position. The thiomorpholine-3,5-dione (cyclic imide of thiodiglycolic acid) scaffold is a recognized pharmacophore that appears in compounds with hypnotic, sedative, anticonvulsant, antipsychotic, antimicrobial, and antitumor activities.

Molecular Formula C11H10BrNO2S
Molecular Weight 300.17
CAS No. 344266-18-8
Cat. No. B2355933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione
CAS344266-18-8
Molecular FormulaC11H10BrNO2S
Molecular Weight300.17
Structural Identifiers
SMILESCC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H10BrNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3
InChIKeyCKKVPHLSQOYERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione: Chemical Identity, Core Scaffold, and Procurement-Relevant Characterization of a Specialized Thiomorpholine-Dione Heterocycle


4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione (CAS 344266-18-8) is a fully substituted thiomorpholine-3,5-dione heterocycle bearing a 4-bromophenyl substituent at the ring nitrogen and a methyl group at the 2-position. The thiomorpholine-3,5-dione (cyclic imide of thiodiglycolic acid) scaffold is a recognized pharmacophore that appears in compounds with hypnotic, sedative, anticonvulsant, antipsychotic, antimicrobial, and antitumor activities [1]. The compound is supplied as a research reagent with a minimum purity specification of 95% and a molecular weight of 300.17 g·mol⁻¹ (C₁₁H₁₀BrNO₂S) , and the 4-bromophenyl-2-methyl substitution pattern determines its distinct electronic and steric profile within the N-aryl-thiomorpholine-3,5-dione series.

Why Generic Substitution Fails for 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione: Comparator-Dependent Reactivity, Conformational Restriction, and Electronic Tuning Govern Activity in Structure–Activity Programs


Within the 4-aryl-2-methylthiomorpholine-3,5-dione series, biological and spectroscopic behavior is exquisitely sensitive to the nature and position of the N-aryl substituent. X-ray crystallographic studies have demonstrated that ortho-substituted N-aryl derivatives exhibit restricted rotation around the N-aryl bond, giving rise to stable atropisomers detectable by room-temperature ¹H NMR, whereas para-substituted analogs such as the 4-bromophenyl derivative adopt a different conformational landscape [1]. Simultaneously, the Hammett σₚ constant of the 4-substituent directly modulates the electron density at the imide carbonyls, which governs both the compound's reactivity toward nucleophiles and its interaction with biological targets. Because the 4-bromophenyl group (σₚ = +0.23) occupies a distinct electronic position between the electron-donating 4-methoxy (σₚ = -0.27) and the more electron-withdrawing 4-nitro (σₚ = +0.78) substituents [2], researchers cannot assume that potency, selectivity, or chemical stability observed with one 4-substituted congener will transfer to another.

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


Electronic Modulation of the Thiomorpholine-3,5-dione Core: 4-Bromophenyl Occupies a Unique Hammett Space Between Electron-Donating and Strongly Electron-Withdrawing Congeners

The 4-bromophenyl substituent (Hammett σₚ = +0.23) positions the target compound at an intermediate electronic state relative to key comparators: 4-methoxyphenyl (σₚ = −0.27; CAS 344266-10-0) is electron-donating, while 4-nitrophenyl (σₚ = +0.78) is strongly electron-withdrawing. The 4-chlorophenyl analog (σₚ = +0.23, CAS 338953-87-0) is electronically nearly identical to the bromo derivative but differs in steric bulk (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å) and polarizability (Br > Cl), parameters that independently influence halogen bonding, lipophilicity (log P), and target binding [1].

Physical organic chemistry Medicinal chemistry SAR

Lipophilicity-Driven Differentiation: Predicted log P of 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione Exceeds That of 4-Fluoro and 4-Methoxy Analogs, Impacting Membrane Permeability and Protein Binding

The bromine atom contributes substantial hydrophobicity: the calculated log P (octanol/water partition coefficient) of the target compound is approximately 2.8, significantly higher than the 4-fluoro analog (predicted log P ≈ 1.9) and the 4-methoxy analog (predicted log P ≈ 1.5). The 2,6-dichlorophenyl comparator (CAS 344265-52-7) exhibits a predicted log P of approximately 3.1, exceeding the bromo derivative, but its ortho-substitution introduces atropisomerism that complicates biological interpretation [1]. Lipophilicity differences of this magnitude (> 1 log unit) typically translate to 10-fold or greater differences in membrane partitioning and nonspecific protein binding [2].

ADME Drug design Physicochemical profiling

Halogen Bonding Capability: The 4-Bromophenyl Substituent Enables Stronger σ-Hole Donor Interactions Than 4-Chloro or 4-Fluoro Analogs, Potentially Enhancing Target Recognition

The σ-hole magnitude on the halogen atom, which governs halogen-bond donor strength, follows the trend I > Br > Cl > F. The 4-bromophenyl group (σ-hole potential ~ +20 kcal·mol⁻¹ on the Br atom) provides substantially stronger halogen-bond donor capacity than the 4-chloro analog (σ-hole potential ~ +12 kcal·mol⁻¹) and dramatically more than the 4-fluoro analog (σ-hole potential ~ +3 kcal·mol⁻¹, essentially incapable of halogen bonding). The iodo congener would offer still stronger halogen bonding but is not commercially available as a 4-iodophenyl-2-methyl derivative [1]. The bromine atom thus represents the optimal balance between halogen-bond strength and synthetic accessibility in this series.

Structural biology Molecular recognition Halogen bonding

Biological Activity Within the Thiomorpholine-3,5-dione Pharmacophore Class: 4-Aryl-Substituted Derivatives Including the 4-Bromophenyl Congener Are Implicated in Antimicrobial and Anticonvulsant Screening Hits

The thiomorpholine-3,5-dione scaffold is a validated pharmacophore for antimicrobial activity. Szawkało et al. (2015) synthesized a series of N-aryl-thiomorpholine-3,5-diones specifically in a search for novel antibacterial compounds possessing a sulfur heterocyclic motif [1]. Earlier literature established that alkyl-substituted thiomorpholine-3,5-diones exhibit marked anticonvulsant activity against metrazol shock [1]. The commercially available 4-(2,6-dichlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS 344265-52-7) has been reported to show effectiveness against both Gram-positive and Gram-negative bacteria , confirming that the 4-aryl-2-methyl substitution pattern is compatible with biological activity. The 4-bromophenyl member of this series has not yet been reported in peer-reviewed antibacterial or anticonvulsant assays; published screening data for the target compound itself are absent from PubMed, ChEMBL, and PubChem as of May 2026.

Antimicrobial screening Anticonvulsant Pharmacophore

Best-Validated Research and Industrial Application Scenarios for 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione Based on Quantitative Differentiation Evidence


Systematic Structure–Activity Relationship (SAR) Expansion of the 4-Aryl-Thiomorpholine-3,5-dione Antimicrobial Pharmacophore

The 4-bromophenyl derivative fills a critical electronic gap in the 4-aryl SAR matrix between electron-donating (4-OCH₃, σₚ = −0.27) and strongly electron-withdrawing (4-NO₂, σₚ = +0.78) congeners [1]. Procurement of this compound enables a full Hammett analysis of antimicrobial potency as a function of substituent constant, a standard medicinal chemistry approach for identifying the electronic optimum for target engagement. The compound should be screened alongside the 4-chloro, 4-fluoro, 4-methoxy, and 2,6-dichloro comparators in a unified MIC panel against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli, P. aeruginosa) strains to generate the first comprehensive SAR map for this chemotype.

Halogen-Bond-Enabled Fragment-Based Drug Discovery Targeting Proteins with Structured Carbonyl-Rich Binding Pockets

The 4-bromophenyl group's σ-hole donor strength (~+20 kcal·mol⁻¹) confers halogen-bonding capability not available from the 4-chloro or 4-fluoro analogs [2]. This compound is a strong candidate for biophysical screening (SPR, ITC, or X-ray crystallography) against protein targets where the binding site features backbone carbonyl oxygens or carboxylate side chains positioned to accept a halogen bond from a para-bromophenyl ligand. Positive halogen-bond interactions can be confirmed by comparing binding thermodynamics of the bromo compound with the chloro isostere—if the bromo derivative shows a significantly more favorable binding enthalpy (ΔΔH > 2 kcal·mol⁻¹), halogen bonding is operative and the scaffold can be prioritized for optimization.

Chemical Probe Development for CNS Targets Requiring Moderate Lipophilicity and BBB Penetration Potential

With a predicted log P of approximately 2.8 [1], the 4-bromophenyl-2-methyl derivative resides within the optimal lipophilicity window for CNS drug candidates (log P 2–4), while the 4-methoxy analog (predicted log P ≈ 1.5) falls below this range and the 2,6-dichlorophenyl analog (predicted log P ≈ 3.1) may approach the upper solubility limit. For neuroscience programs exploring thiomorpholine-3,5-dione-based modulators of CNS ion channels (e.g., KCNQ potassium channel openers, a known application of substituted thiomorpholines) , the 4-bromophenyl compound offers the most balanced permeability profile within the commercially available set.

Synthetic Methodology Development Employing the 4-Bromophenyl Group as a Handle for Late-Stage Cross-Coupling Diversification

The 4-bromophenyl substituent serves a dual purpose: it tunes the electronic properties of the thiomorpholine-3,5-dione core and simultaneously provides a reactive aryl bromide handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) to generate libraries of biaryl, alkyne, or aminated derivatives without resynthesizing the thiomorpholine-dione scaffold. This synthetic versatility is not available with the 4-chloro analog (slower oxidative addition) or the 4-fluoro analog (essentially inert to cross-coupling under mild conditions), making the bromo compound the strategic starting material for diversity-oriented synthesis campaigns [1].

Quote Request

Request a Quote for 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.